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A Note to the Researcher: Publicly available, peer-reviewed research on the behavioral

neuroscience of lomardexamfetamine (KP106) is limited. This compound, a prodrug of d-

amphetamine developed by KemPharm (now Zevra Therapeutics), has been mentioned in

company press releases as having attenuated amphetamine exposure and potential abuse-

deterrent properties based on preclinical studies. However, detailed methodologies and

quantitative data from these studies are not extensively published in the scientific literature.

Therefore, to fulfill the request for detailed application notes and protocols, this document will

focus on a closely related and extensively studied compound: lisdexamfetamine (LDX), the

prodrug of d-amphetamine commercialized as Vyvanse®. Lisdexamfetamine serves as a

relevant proxy for understanding the preclinical evaluation of d-amphetamine prodrugs. The

protocols and data presented here are based on published research on lisdexamfetamine and

are intended to provide a framework for designing and interpreting behavioral neuroscience

studies with similar compounds.

Introduction to Lisdexamfetamine (LDX) in
Behavioral Neuroscience
Lisdexamfetamine is a therapeutically inactive molecule that is converted to L-lysine and the

psychoactive d-amphetamine following enzymatic hydrolysis by red blood cells.[1] This rate-

limited conversion results in a delayed and sustained release of d-amphetamine into the
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bloodstream, which is thought to contribute to its long duration of action and potentially reduced

abuse liability compared to immediate-release d-amphetamine.[1][2]

In behavioral neuroscience, preclinical studies with LDX in animal models are crucial for

characterizing its effects on locomotion, cognition, and reinforcing properties, which are key

indicators of its therapeutic potential and abuse liability.

Mechanism of Action of Lisdexamfetamine
The behavioral effects of lisdexamfetamine are attributable to its active metabolite, d-

amphetamine. D-amphetamine is a central nervous system stimulant that primarily exerts its

effects by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE).

[3][4] This is achieved through multiple actions at the presynaptic terminal:

Reuptake Inhibition: D-amphetamine competitively inhibits the dopamine transporter (DAT)

and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters

from the synaptic cleft.

Enhanced Release: D-amphetamine is a substrate for the vesicular monoamine transporter

2 (VMAT2), which leads to the release of DA and NE from synaptic vesicles into the

cytoplasm.

TAAR1 Agonism: D-amphetamine is an agonist at the trace amine-associated receptor 1

(TAAR1), which, upon activation, can also promote the efflux of dopamine.

The net result of these actions is a significant increase in dopaminergic and noradrenergic

signaling, particularly in brain regions associated with executive function, attention, and reward,

such as the prefrontal cortex and striatum.

Signaling Pathway of d-Amphetamine (Active Metabolite of Lisdexamfetamine)
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Caption: d-Amphetamine's mechanism of action.
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Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical behavioral studies of

lisdexamfetamine in rodents.

Table 1: Effects of Lisdexamfetamine on Locomotor Activity in Rats

Dose (mg/kg,
p.o.)

Route of
Administration

% Change in
Locomotor
Activity (vs.
Control)

Time to Peak
Effect

Reference

1.5 Oral (p.o.)

Less activation

than equimolar

d-amphetamine

-

4.5 Oral (p.o.)
Significant

increase

75-180 min post-

administration

13.5 Oral (p.o.)
Significant

increase

60 min post-

administration

Table 2: Effects of Lisdexamfetamine on Cognitive Performance in Rats

Behavioral
Task

Dose (mg/kg,
p.o.)

Outcome
Measure

Result Reference

Y-Maze 4.5

Spatial Working

Memory

(alternation)

Improved

performance

Y-Maze 4.5

Spatial

Recognition

Memory

Improved

performance

Morris Water

Maze
Not specified

Spatial Working

Memory

Improved

performance

Table 3: Reinforcing Properties of Lisdexamfetamine in Rats
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Behavioral
Task

Dose
(µg/kg/infusion
, i.v.)

Comparison Result Reference

Self-

Administration
50, 150, 500 Cocaine

Did not serve as

a reinforcer

Conditioned

Place Preference

1, 2.5, 5, 10

(mg/kg, p.o.)
Vehicle

Increased

preference

Experimental Protocols
Protocol 4.1: Locomotor Activity Assessment in Rats
This protocol is designed to assess the stimulant effects of lisdexamfetamine on spontaneous

locomotor activity.

Workflow for Locomotor Activity Assessment
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Caption: Workflow for locomotor activity testing.

Materials:

Lisdexamfetamine dimesylate

Vehicle (e.g., 0.9% saline or distilled water)

Oral gavage needles
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Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beams or video tracking

software

Adult male Sprague-Dawley or Wistar rats

Procedure:

Acclimatization: Transport rats to the testing room at least 60 minutes before the experiment

begins to allow for habituation to the environment.

Drug Preparation: Dissolve lisdexamfetamine dimesylate in the chosen vehicle to achieve

the desired concentrations for oral administration (e.g., 1.5, 4.5, 13.5 mg/kg). The volume for

oral gavage is typically 2 ml/kg.

Administration: Administer the prepared lisdexamfetamine solution or vehicle to the rats via

oral gavage.

Testing: Immediately after administration, place each rat in the center of an open field arena.

Data Recording: Record locomotor activity for a predefined period, typically 180 minutes.

The tracking system will record parameters such as total distance traveled, horizontal

activity, and vertical activity (rearing). Data is often binned into time intervals (e.g., 15

minutes) to analyze the time course of the drug's effect.

Data Analysis: Compare the locomotor activity parameters between the different dose groups

and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-

hoc tests).

Protocol 4.2: Spatial Working and Recognition Memory
(Y-Maze)
This protocol uses a Y-maze to assess the effects of lisdexamfetamine on spatial working

memory and recognition memory.

Workflow for Y-Maze Testing
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Caption: Workflow for Y-maze cognitive testing.
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Materials:

Lisdexamfetamine dimesylate and vehicle

Y-maze apparatus with three identical arms

Video camera and tracking software

Procedure:

Drug Administration: Administer lisdexamfetamine (e.g., 4.5 mg/kg) or vehicle orally 60

minutes before the first trial.

Trial 1 (Training/Acquisition):

Block one arm of the Y-maze (this will be the 'novel' arm in Trial 2).

Place the rat at the end of the 'start' arm and allow it to explore the 'start' and 'other' arms

for 5 minutes.

After 5 minutes, return the rat to its home cage.

Inter-Trial Interval (ITI): A delay of, for example, 60 minutes is imposed between trials.

Trial 2 (Testing/Retrieval):

Remove the block, allowing access to all three arms.

Place the rat back in the 'start' arm and allow it to explore all three arms freely for 5

minutes.

Data Analysis:

Spatial Recognition Memory: Measure the time spent in and the number of entries into the

novel arm compared to the other two arms. A preference for the novel arm indicates intact

recognition memory.
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Spatial Working Memory: Record the sequence of arm entries to calculate the percentage

of spontaneous alternation (e.g., entering three different arms consecutively). A higher

alternation percentage reflects better spatial working memory.

Protocol 4.3: Intravenous Self-Administration
This protocol assesses the reinforcing properties and abuse potential of a drug by determining

if an animal will perform a task (e.g., lever pressing) to receive it.

Workflow for a Self-Administration Experiment
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Caption: Workflow for drug self-administration.

Materials:
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Lisdexamfetamine dimesylate and vehicle

Standard operant conditioning chambers with two levers, a syringe pump, and an

intravenous infusion system

Rats surgically implanted with intravenous jugular catheters

Procedure:

Surgery: Surgically implant chronic indwelling catheters into the jugular vein of each rat.

Allow for a recovery period of at least 5-7 days.

Acquisition Training:

Train rats to self-administer a known reinforcer, such as cocaine (e.g., 0.5 mg/kg/infusion),

during daily 2-hour sessions.

A press on the 'active' lever results in a drug infusion, while a press on the 'inactive' lever

has no consequence.

Training continues until a stable baseline of responding is achieved.

Substitution Testing:

Once stable responding for cocaine is established, substitute saline (vehicle) for cocaine

to confirm that the behavior extinguishes.

After extinction, substitute different doses of lisdexamfetamine (e.g., 50, 150, 500

µg/kg/infusion, i.v.) for cocaine.

Data Analysis: The primary dependent variable is the number of infusions earned per

session. A significant increase in active lever pressing for lisdexamfetamine compared to

vehicle indicates that the drug has reinforcing properties under these conditions. Compare

the number of infusions earned for lisdexamfetamine to that of cocaine.

Disclaimer: These protocols are intended as a guide and should be adapted and approved by

the user's institutional animal care and use committee (IACUC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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